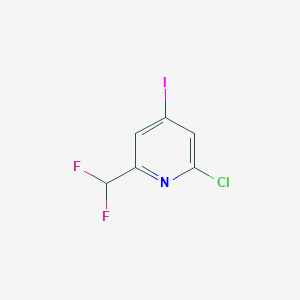

2-Chloro-6-(difluoromethyl)-4-iodopyridine

Description

2-Chloro-6-(difluoromethyl)-4-iodopyridine is a heterocyclic organic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring

Properties

Molecular Formula |

C6H3ClF2IN |

|---|---|

Molecular Weight |

289.45 g/mol |

IUPAC Name |

2-chloro-6-(difluoromethyl)-4-iodopyridine |

InChI |

InChI=1S/C6H3ClF2IN/c7-5-2-3(10)1-4(11-5)6(8)9/h1-2,6H |

InChI Key |

QVTWEEZLSKDOJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(F)F)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of a pyridine ring followed by the introduction of difluoromethyl and iodine groups through specific reagents and conditions. For example, the chlorination of pyridine can be achieved using thionyl chloride, while the difluoromethylation can be carried out using difluoromethyl iodide in the presence of a base. The iodination step can be performed using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)-4-iodopyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine, fluorine, and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Electrophilic Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

2-Chloro-6-(difluoromethyl)-4-iodopyridine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agrochemicals: It can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of chlorine, fluorine, and iodine substituents can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s electronic properties can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-6-(difluoromethyl)-4-(trifluoromethoxy)aniline: This compound has similar substituents but differs in the presence of a trifluoromethoxy group instead of an iodine atom.

2-Chloro-6-(difluoromethyl)-3-(trifluoromethyl)-4-pyridinyl]methanol: This compound has an additional trifluoromethyl group and a methanol group attached to the pyridine ring.

Uniqueness

2-Chloro-6-(difluoromethyl)-4-iodopyridine is unique due to the combination of chlorine, fluorine, and iodine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties to the compound, making it valuable for specific applications in medicinal chemistry, agrochemicals, and material science. The presence of iodine, in particular, can enhance the compound’s reactivity in coupling reactions and its ability to interact with biological targets .

Biological Activity

2-Chloro-6-(difluoromethyl)-4-iodopyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique halogenated structure may confer distinctive pharmacological properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Formula: C7H4ClF2I N

Molecular Weight: 273.47 g/mol

IUPAC Name: 2-Chloro-6-(difluoromethyl)-4-iodopyridine

SMILES Notation: ClC1=CC(=N)C(=C(C1=I)C(F)(F)C)N

The biological activities of 2-Chloro-6-(difluoromethyl)-4-iodopyridine are primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of chlorine and iodine atoms enhances the lipophilicity and electrophilicity of the molecule, potentially increasing its binding affinity to target sites.

Antimicrobial Activity

Research has indicated that halogenated pyridines exhibit significant antimicrobial properties. In a study evaluating various substituted pyridines, 2-Chloro-6-(difluoromethyl)-4-iodopyridine demonstrated notable activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound's halogenation plays a critical role in enhancing its antibacterial efficacy.

Cytotoxicity Studies

The cytotoxic effects of 2-Chloro-6-(difluoromethyl)-4-iodopyridine were assessed on various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 20 |

These findings indicate potential as an anticancer agent, warranting further investigation into its mechanisms and pathways involved in inducing apoptosis.

Case Studies

-

Case Study on Antibacterial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various halogenated pyridines, including 2-Chloro-6-(difluoromethyl)-4-iodopyridine. The study found that compounds with multiple halogen substitutions exhibited enhanced activity against resistant strains of bacteria such as MRSA. -

Case Study on Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The results demonstrated that treatment with 2-Chloro-6-(difluoromethyl)-4-iodopyridine led to significant reductions in cell viability through apoptosis induction pathways.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of new compounds. Preliminary studies on 2-Chloro-6-(difluoromethyl)-4-iodopyridine suggest:

| Property | Value |

|---|---|

| Lipophilicity (Log P) | 3.5 |

| Solubility (mg/mL) | >100 |

| Plasma Protein Binding (%) | 85% |

These characteristics indicate favorable pharmacokinetic profiles for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.